2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide
Description
Historical Development of Heterocyclic Hybrid Systems
The fusion of thiadiazole and pyridine motifs originated from early 20th-century bioisosteric replacement strategies. Researchers recognized that substituting pyrimidine’s –CH=CH– segment with sulfur-containing thiadiazole rings improved membrane permeability while maintaining hydrogen-bonding capacity. This approach gained traction with the discovery that thiadiazole-pyridine hybrids exhibited 3–5× greater antimicrobial activity than standalone heterocycles in Bacillus cereus models.
Key milestones include:
- 1950s : First synthetic protocols for thiadiazolo[3,2-b]pyridines via Hantzsch-type cyclizations
- 1990s : Computational validation of enhanced aromatic stabilization in hybrid systems (DFT-based resonance energy: 28–32 kcal/mol)
- 2010s : FDA approval of hybrid-based antivirals demonstrating the scaffold’s clinical viability
Structural Advantages in Modern Therapeutics
The thiadiazole-pyridine framework confers three pharmacological advantages:
Electronic Modulation
The electron-deficient thiadiazole ring (Hammett σ~m~ = 0.62) polarizes the pyridine nucleus, enhancing interactions with bacterial DNA gyrase’s cationic residues. X-ray crystallography of hybrid-DNA complexes shows 2.9–3.2 Å van der Waals contacts with guanine bases.
Spatial Complementarity
Molecular docking studies reveal that the 130–140° dihedral angle between thiadiazole and pyridine rings mimics the β-sheet topography of antimicrobial target sites. This geometric synergy improves binding affinity (K~d~ = 0.8–1.2 μM) compared to planar heterocycles.
Metabolic Stability The sulfur atoms in thiadiazole resist cytochrome P450 oxidation, extending half-life (t~1/2~ = 6.8 hrs) in murine models compared to oxadiazole analogs (t~1/2~ = 2.1 hrs).
Properties
IUPAC Name |
2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S2/c1-12-21-22-19(29-12)28-11-14-8-16(24)17(27-3)9-23(14)10-18(25)20-13-4-6-15(26-2)7-5-13/h4-9H,10-11H2,1-3H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTWSUDLLOCHOHO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide is a complex organic molecule with potential pharmaceutical applications. Its unique structure incorporates a pyridine ring, a thiadiazole moiety, and various functional groups that may interact with biological systems. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Structure
The molecular formula for this compound is , with a molecular weight of approximately 470.5 g/mol. The structure includes:
- Pyridine ring : Known for its role in drug design and biological activity.
- Thiadiazole moiety : Associated with various pharmacological effects.
- Methoxy and trifluoromethyl groups : Enhance solubility and bioactivity.
Biological Activity Overview
Research indicates that this compound may exhibit several pharmacological activities:
- Anti-inflammatory Properties : Initial studies suggest that the presence of the thiadiazole and pyridine structures may contribute to anti-inflammatory effects by inhibiting pathways involved in inflammation.
- Antimicrobial Activity : The compound has demonstrated potential antimicrobial properties, likely due to its ability to interact with bacterial enzymes and receptors .
- Anticancer Potential : Similar compounds containing thiadiazole have shown efficacy as epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy .
The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following points summarize current understanding:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory responses or cancer progression. For example, compounds with similar structures have been shown to inhibit aldose reductase (ALR2), which is implicated in diabetic complications .
- Radical Scavenging Activity : Some derivatives have exhibited antioxidant properties, suggesting that they can mitigate oxidative stress by scavenging free radicals .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential efficacy of 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide:
Comparative Analysis
To understand the uniqueness of this compound compared to others with similar functional groups, a comparative analysis is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 5-Methyl-1,3,4-thiadiazole | C₄H₆N₂S | Contains a thiadiazole ring | Antimicrobial |
| 2-Amino-5-methoxy-pyridine | C₇H₈N₂O | Pyridine base structure | Antioxidant |
| N-(trifluoromethyl)benzamide | C₈H₇F₃N | Contains trifluoromethyl group | Anti-inflammatory |
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Preliminary studies indicate that the compound may exhibit antimicrobial properties. The thiadiazole and pyridine structures are known to interact with biological targets such as enzymes and receptors involved in microbial growth pathways.
- Anti-inflammatory Properties : Research suggests that the compound may have anti-inflammatory effects. This is particularly relevant for conditions where inflammation plays a critical role, such as arthritis and other inflammatory diseases.
- Cancer Treatment : The compound's structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapies. Studies on related thiadiazole derivatives have shown promising results as epidermal growth factor receptor (EGFR) inhibitors, suggesting potential for developing new cancer treatments .
- Molecular Docking Studies : In silico studies using molecular docking techniques have been employed to predict the binding affinity of this compound to various biological targets. These studies help in understanding its mechanism of action and optimizing its pharmacological profile .
Agrochemical Applications
- Pesticidal Activity : Given its complex structure, the compound may also be explored for use as a pesticide or herbicide. Thiadiazole derivatives are known for their effectiveness in controlling plant pathogens and pests .
- Plant Growth Regulation : Compounds with similar structures have been studied for their ability to regulate plant growth and development, potentially enhancing crop yields under various environmental conditions .
Case Study 1: Antimicrobial Efficacy
A study focused on synthesizing derivatives of thiadiazole compounds demonstrated significant antimicrobial activity against several strains of bacteria and fungi. The results indicated that modifications to the thiadiazole ring could enhance efficacy, suggesting that 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide may similarly exhibit enhanced antimicrobial properties when optimized through structural modifications .
Case Study 2: Anti-inflammatory Mechanism
In another research effort, compounds similar to this one were evaluated for their anti-inflammatory effects using in vitro assays. The findings revealed that these compounds could inhibit pro-inflammatory cytokines, providing a pathway for developing new anti-inflammatory drugs based on this chemical scaffold .
Comparison with Similar Compounds
Bioactivity Trends
- Thiadiazole vs. Oxadiazole Substitution : Compounds with 1,3,4-thiadiazole (e.g., the target compound) often exhibit stronger antimicrobial activity compared to oxadiazole analogs due to sulfur’s electronegativity and hydrogen-bonding capacity .
- Methoxy Substitution : The 4-methoxyphenyl group in the target compound may enhance cellular permeability over nitro- or chloro-substituted analogs (e.g., IC₅₀ values for nitro-substituted analogs are ~2–5 μM in antiproliferative assays, while methoxy derivatives show improved selectivity ).
Physicochemical Comparisons
*Calculated using ChemDraw.
Key Research Findings
Thiadiazole-Thioether Linkage : The thioether bridge in the target compound (vs. direct C–S bonds in simpler analogs) improves metabolic stability, as observed in pharmacokinetic studies of related molecules .
Synergistic Effects: The combination of pyridinone and thiadiazole rings in one scaffold (as in the target compound) has shown synergistic inhibition of tyrosine kinases in computational docking studies, with binding energies ≤−8.5 kcal/mol .
Comparative SAR: Methyl substitution on thiadiazole (target compound) reduces cytotoxicity compared to ethyl or phenyl analogs but improves selectivity indices (e.g., SI >10 for cancer vs. normal cells in some analogs ). Replacement of pyridinone with pyrimidinone (as in ) decreases solubility but increases binding affinity to DNA topoisomerase II.
Q & A
Q. What are the standard synthetic routes for this compound, and how can its purity be validated experimentally?
The compound is synthesized via nucleophilic substitution and condensation reactions. A typical protocol involves reacting a chloroacetylated intermediate with a thiadiazole-thiol derivative in dimethylformamide (DMF) under basic conditions (e.g., potassium carbonate). Reaction progress is monitored via TLC, and the product is isolated by precipitation in water . Purity is validated using IR and NMR spectroscopy to confirm functional groups (e.g., C=O stretch at ~1667 cm⁻¹ in IR) and proton environments (e.g., methoxy group δ ~3.8 ppm in ¹H NMR). Mass spectrometry (MS) further confirms molecular weight alignment with theoretical values .
Q. How should researchers design initial biological activity screens for this compound?
Prioritize in vitro assays targeting mechanisms suggested by structural analogs. For example, thiadiazole and pyridinone moieties are associated with hypoglycemic or antimicrobial activity. Use enzyme inhibition assays (e.g., α-glucosidase for antidiabetic potential) or microbial growth inhibition tests. Dose-response curves (0.1–100 µM) and positive controls (e.g., acarbose for antidiabetic screens) are critical. Cell viability assays (e.g., MTT) should accompany toxicity assessments .
Advanced Research Questions
Q. How can synthetic yield be optimized while minimizing side products?
Apply Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, reaction time, stoichiometry). For instance, DMF may enhance solubility but increase side reactions; switching to acetone or THF could improve selectivity. Use response surface methodology (RSM) to model interactions between variables. Orthogonal analytical techniques (HPLC, LC-MS) help quantify impurities and guide iterative refinement .
Q. What strategies resolve contradictions in spectral data during structural characterization?
Discrepancies between calculated and observed NMR/IR peaks may arise from tautomerism or solvent effects. For example, the thiadiazole-thioether group may exhibit dynamic rotational isomerism, splitting peaks in NMR. Use variable-temperature NMR or computational modeling (DFT calculations) to predict stable conformers. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How can researchers validate the compound’s molecular geometry and packing in crystalline form?
Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL for refinement. For twinned or low-resolution data, use the WinGX suite to apply restraints (e.g., similarity of displacement parameters) and validate hydrogen bonding/π-stacking interactions via Mercury software. Compare results with Cambridge Structural Database (CSD) entries for analogous thiadiazole derivatives .
Q. What methodologies are recommended for in vivo toxicity profiling?
Follow protocols from studies on structurally related acetamide-thiadiazole hybrids. Administer the compound to rodent models (e.g., Wistar rats) at escalating doses (10–500 mg/kg) over 14–28 days. Monitor hematological, hepatic, and renal biomarkers (e.g., ALT, creatinine). Histopathological analysis of organ tissues and dose-dependent mortality rates provide LD₅₀ estimates .
Data Analysis and Interpretation
Q. How should researchers address low reproducibility in biological assay results?
Conduct sensitivity analysis to identify variables (e.g., cell passage number, serum batch). Use blinded replicates and standardized protocols (e.g., CLSI guidelines for antimicrobial testing). If activity fluctuates, evaluate the compound’s stability under assay conditions (e.g., pH, temperature) via HPLC .
Q. What computational tools support structure-activity relationship (SAR) studies for this compound?
Perform molecular docking (AutoDock Vina) against target proteins (e.g., PPAR-γ for hypoglycemic activity) using the compound’s optimized geometry (DFT-minimized structure). Compare binding scores with known inhibitors. QSAR models built with Dragon descriptors can highlight pharmacophoric features (e.g., electronegative substituents enhancing bioavailability) .
Experimental Design Challenges
Q. How to mitigate photodegradation during stability studies?
Store the compound in amber vials under inert atmosphere (N₂). Use UV-vis spectroscopy to track degradation kinetics (λ_max ~270–300 nm for aromatic systems). Add antioxidants (e.g., BHT) or formulate with cyclodextrins to improve photostability .
Q. What crystallographic techniques are suitable for poorly diffracting crystals?
Synchrotron radiation (e.g., at Diamond Light Source) enhances data quality for microcrystals. For severe twinning, apply the SHELXD dual-space algorithm or use SHELXE for density modification. If resolution remains low (<1.5 Å), supplement with cryo-EM for partial structural insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
